molecular formula C6H13ClN2O B3112248 (S)-1,5-Dimethylpiperazin-2-one hydrochloride CAS No. 1887197-43-4

(S)-1,5-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B3112248
CAS No.: 1887197-43-4
M. Wt: 164.63
InChI Key: IZGGYHQSCQYBLM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,5-Dimethylpiperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methyl groups at the 1 and 5 positions and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,5-Dimethylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate diamine precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of heterogeneous catalysis and microwave-assisted synthesis to enhance reaction efficiency and yield. The use of polymeric resins as catalysts in a flow reactor setup is also a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-1,5-Dimethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-1,5-Dimethylpiperazin-2-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-1,5-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit protein synthesis by interfering with the ribosomal machinery, similar to other piperazine derivatives. This inhibition occurs through the binding of the compound to the ribosome, preventing the formation of peptide bonds and thus halting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler structure with similar biological activities.

    1-Methylpiperazine: A mono-substituted derivative with different pharmacological properties.

    1,4-Dimethylpiperazine: Another di-substituted piperazine with distinct chemical and biological characteristics.

Uniqueness

(S)-1,5-Dimethylpiperazin-2-one hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .

Properties

IUPAC Name

(5S)-1,5-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGYHQSCQYBLM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C(=O)CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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